2-(5-Amino-1-methyl-1H-pyrazol-3-yl)acetic acid
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Overview
Description
2-(5-Amino-1-methyl-1H-pyrazol-3-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-1-methyl-1H-pyrazol-3-yl)acetic acid typically involves the reaction of 5-amino-1-methyl-1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-1-methyl-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, dihydropyrazole derivatives, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(5-Amino-1-methyl-1H-pyrazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Amino-1-methyl-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid: Similar structure but different substitution pattern.
Pyrazole derivatives: A broad class of compounds with varying substitutions on the pyrazole ring.
Uniqueness
2-(5-Amino-1-methyl-1H-pyrazol-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-(5-amino-1-methylpyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C6H9N3O2/c1-9-5(7)2-4(8-9)3-6(10)11/h2H,3,7H2,1H3,(H,10,11) |
InChI Key |
FWOBCVHTJSVGLS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CC(=O)O)N |
Origin of Product |
United States |
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